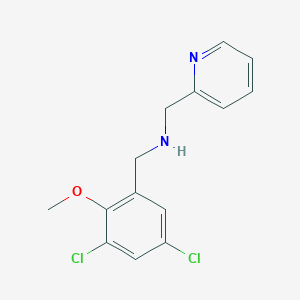

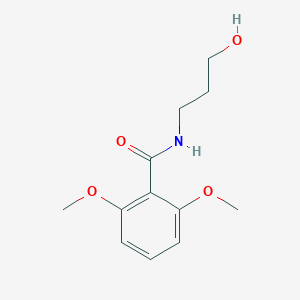

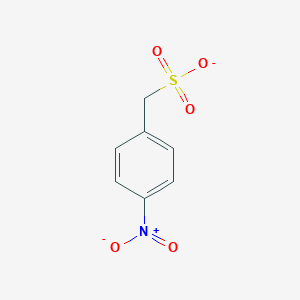

N-(3,5-dichloro-2-methoxybenzyl)-N-(2-pyridinylmethyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,5-dichloro-2-methoxybenzyl)-N-(2-pyridinylmethyl)amine, commonly known as DMXB-A, is a selective α7 nicotinic acetylcholine receptor agonist. It is a chemical compound that has attracted significant attention from the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.

Aplicaciones Científicas De Investigación

DMXB-A has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). DMXB-A has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Mecanismo De Acción

DMXB-A binds selectively to α7 nicotinic acetylcholine receptors, which are widely distributed in the central nervous system. Activation of α7 nicotinic acetylcholine receptors leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. This results in the modulation of neuronal activity, leading to improved cognitive function and memory.

Biochemical and Physiological Effects:

DMXB-A has been shown to improve cognitive function and memory in animal models of neurological and psychiatric disorders. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. DMXB-A has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DMXB-A has several advantages for use in lab experiments. It is highly selective for α7 nicotinic acetylcholine receptors, reducing the potential for off-target effects. It has a good pharmacokinetic profile, allowing for convenient dosing and administration. However, DMXB-A has some limitations for use in lab experiments. It is relatively expensive to synthesize, which may limit its availability for some research groups. It also has low solubility in aqueous solutions, which may limit its use in certain experimental setups.

Direcciones Futuras

There are several future directions for research on DMXB-A. One area of interest is the potential therapeutic applications of DMXB-A in neurological and psychiatric disorders. Further studies are needed to determine the optimal dosing and administration regimens for different disorders. Another area of interest is the development of novel analogs of DMXB-A with improved pharmacokinetic and pharmacodynamic properties. These analogs could have improved efficacy and reduced side effects compared to DMXB-A. Finally, there is a need for further studies to understand the mechanism of action of DMXB-A and its effects on neuronal activity and neurotransmitter release.

Métodos De Síntesis

DMXB-A is synthesized by the reaction of 3,5-dichloro-2-methoxybenzyl chloride with 2-pyridinemethanamine in the presence of a base. The reaction yields DMXB-A in high purity and yield. The synthesis method has been optimized to improve the efficiency of the reaction and reduce the production of unwanted by-products.

Propiedades

Nombre del producto |

N-(3,5-dichloro-2-methoxybenzyl)-N-(2-pyridinylmethyl)amine |

|---|---|

Fórmula molecular |

C14H14Cl2N2O |

Peso molecular |

297.2 g/mol |

Nombre IUPAC |

N-[(3,5-dichloro-2-methoxyphenyl)methyl]-1-pyridin-2-ylmethanamine |

InChI |

InChI=1S/C14H14Cl2N2O/c1-19-14-10(6-11(15)7-13(14)16)8-17-9-12-4-2-3-5-18-12/h2-7,17H,8-9H2,1H3 |

Clave InChI |

JJGWLZHHUMSPET-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1CNCC2=CC=CC=N2)Cl)Cl |

SMILES canónico |

COC1=C(C=C(C=C1Cl)Cl)CNCC2=CC=CC=N2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Methylphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B261327.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B261342.png)

![1H-Indole, 3,3'-[1-(4-pyridinyl)-1,2-ethanediyl]bis[2-methyl-](/img/structure/B261369.png)

![1-Phenyl-2-{[2-(trifluoromethyl)benzyl]amino}-1-propanol](/img/structure/B261374.png)

![N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261379.png)